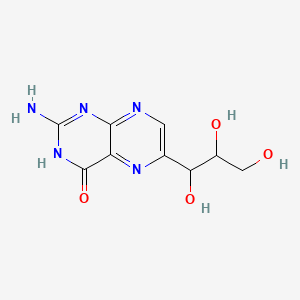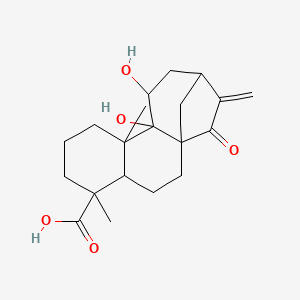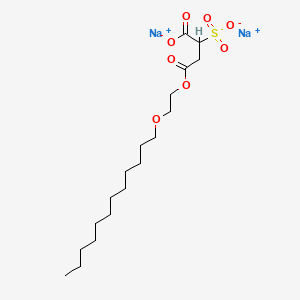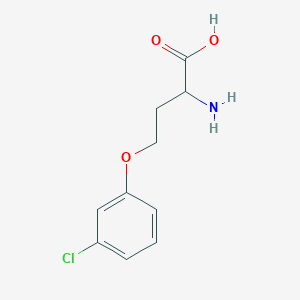
2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine: is a chemical compound with the molecular formula C14H21BrN2O2 . It is a derivative of pyridine, substituted with a bromine atom at the 2-position and a piperidine ring at the 5-position, which is protected by a tert-butoxycarbonyl (Boc) group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine typically involves the following steps:
Bromination: Pyridine is brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperidine Introduction: The brominated pyridine is then reacted with 4-piperidone, followed by protection of the piperidine nitrogen with a Boc group. This step may involve the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and palladium catalysts for cross-coupling reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc group.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyridines.
Deprotection Reactions: The major product is 2-Bromo-5-(piperidin-4-yl)pyridine.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drug candidates targeting various biological pathways. It may be used in the development of inhibitors for specific enzymes or receptors .
Industry: In the chemical industry, it can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate for the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine depends on its specific application. In drug development, it may act by binding to and inhibiting specific enzymes or receptors. The bromine atom and the piperidine ring can interact with the target protein, affecting its function. The Boc group serves as a protecting group during synthesis and is typically removed before the compound exerts its biological effects .
Comparaison Avec Des Composés Similaires
2-Bromo-5-iodopyridine: Similar in structure but with an iodine atom instead of a piperidine ring.
2-Bromo-4-methylpyridine: Similar in structure but with a methyl group instead of a piperidine ring.
2-Bromo-5-(N-Boc-piperidin-4-yl)imidazole: Similar in structure but with an imidazole ring instead of a pyridine ring.
Uniqueness: 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is unique due to the presence of both a bromine atom and a Boc-protected piperidine ring.
Propriétés
Formule moléculaire |
C15H21BrN2O2 |
|---|---|
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
tert-butyl 4-(6-bromopyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3 |
Clé InChI |
ORGICPGVZBQBDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)



![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)



![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)
